Isobutyl-prop-2-ynyl-amine hydrochloride

Beschreibung

Chemical Identity and Classification

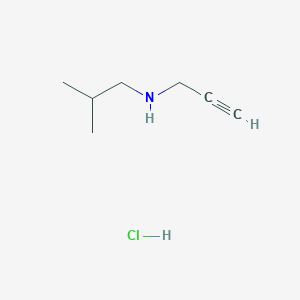

Isobutyl-prop-2-ynyl-amine hydrochloride (CAS No. 1000862-41-8) is a secondary amine derivative characterized by the molecular formula C₇H₁₄ClN and a molecular weight of 147.65 g/mol . Structurally, it consists of an isobutyl group (‑CH₂CH(CH₃)₂) and a prop-2-ynyl group (‑C≡C-CH₂) bonded to a central nitrogen atom, which is protonated and paired with a chloride counterion. The compound falls under the broader category of propargylamine derivatives , which are defined by the presence of an alkyne (C≡C) moiety adjacent to an amine group.

As a secondary amine , the nitrogen atom is bonded to two carbon-based substituents (isobutyl and prop-2-ynyl) and one hydrogen atom. This classification distinguishes it from primary amines (one substituent) and tertiary amines (three substituents). The hydrochloride salt form enhances its stability and solubility in polar solvents, a common feature in amine derivatives intended for synthetic applications.

Historical Context of Propargylamine Derivatives

Propargylamine derivatives emerged as critical intermediates in organic synthesis during the mid-20th century, driven by their utility in constructing nitrogen-containing heterocycles and bioactive molecules. The discovery of pargyline (a monoamine oxidase inhibitor) in the 1960s highlighted the pharmacological potential of propargylamines, spurring interest in structurally related compounds. This compound represents a specialized branch of this family, optimized for applications in medicinal chemistry and materials science.

Early synthetic routes to propargylamines relied on nucleophilic addition reactions between alkynyl lithium reagents and imines. Advances in catalysis, particularly the use of copper and gold complexes, later enabled more efficient and stereoselective syntheses. These developments facilitated the exploration of diverse propargylamine derivatives, including those with branched alkyl groups like this compound.

Nomenclature Systems and Conventions

The systematic IUPAC name for this compound is N-isobutylprop-2-yn-1-amine hydrochloride . Breaking this down:

- N-isobutyl : Indicates the isobutyl group (‑CH₂CH(CH₃)₂) attached to the nitrogen.

- prop-2-yn-1-amine : Denotes a propargylamine group (‑C≡C-CH₂-NH₂).

- Hydrochloride : Specifies the chloride salt form of the protonated amine.

Alternative naming conventions include:

Position within the Propargylamine Family

This compound occupies a niche within the propargylamine family due to its branched alkyl substituent and hydrochloride salt form . Compared to simpler derivatives like propargylamine (HC≡C-CH₂-NH₂) or ethyl-prop-2-ynyl-amine hydrochloride (C₅H₁₀ClN), the isobutyl group introduces steric bulk, which can modulate reactivity and interaction with biological targets.

Propargylamines are valued for their dual functionality:

- Alkyne Group : Participates in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions.

- Amine Group : Serves as a nucleophile in alkylation or acylation reactions, enabling diversification into complex architectures.

The isobutyl variant’s structural features make it particularly suited for synthesizing sterically hindered intermediates or modifying surface properties in polymer chemistry. Its hydrochloride salt form further enhances compatibility with aqueous reaction conditions, broadening its utility in multiphase synthetic systems.

Eigenschaften

IUPAC Name |

2-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-5-8-6-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEPVZREDLYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Approach

A common synthetic route involves the reductive amination of an aldehyde bearing the prop-2-ynyl group with isobutylamine, followed by reduction to the secondary amine:

- The aldehyde derivative of prop-2-ynyl group undergoes condensation with isobutylamine to form an imine intermediate.

- The imine is then reduced using suitable reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), yielding the secondary amine.

This method allows selective formation of the desired amine with minimal side reactions.

Direct Alkylation

Alternatively, direct alkylation of isobutylamine with propargyl halides (e.g., propargyl bromide or chloride) under controlled conditions can afford the target amine:

- Reaction is typically conducted in aprotic solvents like acetonitrile or ethanol.

- Base such as triethylamine or potassium carbonate is used to neutralize the generated acid.

- The reaction temperature is maintained between 0°C to room temperature to avoid side reactions.

Conversion to Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent:

- The free amine is dissolved in a solvent such as ethyl acetate, isopropanol, or ethanol.

- Hydrogen chloride gas or hydrochloric acid solution (in isopropanol or other alcohols) is added slowly at 0–5°C.

- The salt precipitates as a solid, which is filtered, washed, and dried under vacuum at 60–70°C.

This process improves the compound's stability, crystallinity, and ease of handling.

Detailed Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | Prop-2-ynyl aldehyde + isobutylamine + NaBH4 | 25–35°C | 2–4 hours | 70–85 | Reaction monitored by TLC or HPLC |

| Direct alkylation | Isobutylamine + propargyl bromide + base (Et3N/K2CO3) | 0–25°C | 4–12 hours | 60–75 | Requires careful control of temperature |

| Hydrochloride salt formation | Free base + HCl in isopropanol or ethyl acetate | 0–5°C | 1–2 hours | >90 | Solid isolated by filtration and drying |

Research Findings and Optimization

- Choice of reducing agent: Sodium borohydride provides a mild and efficient reduction for imine intermediates, yielding high purity amines without over-reduction of the alkyne group.

- Solvent selection: Ethyl acetate and isopropanol are preferred solvents for salt formation due to their moderate polarity and ease of removal.

- Temperature control: Maintaining low temperatures during hydrochloride salt formation prevents decomposition and ensures high crystallinity.

- Purification: Column chromatography or recrystallization is employed to purify the free base before salt formation.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Reductive amination | High selectivity, mild conditions | Requires aldehyde precursor | 70–85 |

| Direct alkylation | Simpler reagents, fewer steps | Possible side reactions, lower yield | 60–75 |

| Salt formation | Improves stability and handling | Requires careful temperature control | >90 |

Analyse Chemischer Reaktionen

Isobutyl-prop-2-ynyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Isobutyl-prop-2-ynyl-amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Wirkmechanismus

The mechanism of action of isobutyl-prop-2-ynyl-amine hydrochloride involves its interaction with molecular targets, primarily through its amine and alkyne functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Pharmacological Potential: Propargylamines are explored for neuroprotective effects (e.g., rasagiline derivatives), though Isobutyl-prop-2-ynyl-amine HCl’s bioactivity remains unstudied .

- Synthetic Utility : Propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting applications in drug conjugation or material science .

- Solubility Challenges : Aliphatic propargylamines (e.g., C6H10ClN analogs) show moderate water solubility (~50–100 mg/mL), while aromatic derivatives (e.g., ) require co-solvents.

Biologische Aktivität

Isobutyl-prop-2-ynyl-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant studies.

This compound is characterized by its unique structure, which contributes to its biological activity. The compound features an isobutyl group and a prop-2-ynyl amine moiety, which are critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. One significant area of interest is its role as an inhibitor of certain enzymes and receptors:

- Inhibition of HIF-1 Signaling : Studies have shown that analogs of this compound can inhibit the hypoxia-inducible factor 1 (HIF-1) signaling pathway, which is crucial in cancer biology. HIF-1 regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The structure of the compound allows it to interact effectively with these enzymes, potentially leading to anti-inflammatory effects .

Biological Activity Data

The following tables summarize key findings regarding the biological activity of this compound and its analogs:

Table 1: HIF-1 Inhibition IC50 Values

| Compound | Structure Modification | IC50 (μM) |

|---|---|---|

| 5a | None | 3.1 |

| 5b | Propargyl | 1.3 |

| 5g | Isobutyl | 0.5 |

| 5i | Cyclopropyl | 4.0 |

Table 2: COX and LOX Inhibition IC50 Values

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 6 | COX-2 | 1.04 |

| 11 | COX-2 | 36.18 |

| 8 | LOX | 14.52 |

| 10 | LOX | 13.01 |

Case Studies

Case Study 1: Cancer Cell Lines

In a study involving human glioma cell lines, this compound showed significant inhibition of HIF-1-mediated transcription under hypoxic conditions. The compound's analogs demonstrated varying degrees of potency, with some achieving IC50 values as low as 0.5 μM, indicating strong inhibitory potential against tumor growth under low oxygen environments .

Case Study 2: Anti-inflammatory Effects

Further research focused on the anti-inflammatory properties of this compound revealed its effectiveness in inhibiting both COX and LOX pathways. Compounds derived from this structure exhibited promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isobutyl-prop-2-ynyl-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves prop-2-ynyl amine alkylation with isobutyl halides under basic conditions, followed by HCl salt formation. Key parameters include solvent selection (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reactants. For optimization, use kinetic monitoring via TLC or HPLC to identify intermediates and adjust reaction times. Catalysts like tetrabutylammonium bromide can enhance alkylation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with emphasis on characteristic peaks: the alkyne proton (δ 1.8–2.2 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm). Infrared (IR) spectroscopy validates the hydrochloride salt via N–H stretching (~2500 cm⁻¹) and alkyne C≡C absorption (~2100 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H⁺] for free base). Cross-validate with elemental analysis for Cl⁻ content .

Q. How should researchers address solubility challenges during in vitro assays with this compound?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, but for hydrophobic matrices (e.g., lipid membranes), use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. Pre-saturate buffers (e.g., PBS at pH 4–6) to avoid precipitation. Validate solubility via dynamic light scattering (DLS) or nephelometry before assay deployment .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions between XRD (e.g., bond lengths) and NMR data may arise from dynamic effects (e.g., rotational isomerism). Perform variable-temperature NMR to probe conformational exchange. Use SHELXL for crystallographic refinement, adjusting parameters like thermal displacement factors. Cross-reference with DFT calculations (e.g., Gaussian 16) to model equilibrium geometries .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis?

- Methodological Answer : Impurities often stem from over-alkylation or hydrolysis of the alkyne group. Employ flow chemistry to control residence time and temperature precisely. Use scavengers (e.g., polymer-supported bases) to quench excess reagents. Monitor reaction progress in real time via inline FTIR or Raman spectroscopy. Post-synthesis, purify via recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Q. How can researchers design robust dose-response studies for this compound in neuropharmacology models?

- Methodological Answer : Utilize a logarithmic dose range (e.g., 1 nM–100 µM) to capture EC₅₀ values. Include positive controls (e.g., known acetylcholinesterase inhibitors) and vehicle controls. For in vivo models (e.g., zebrafish), apply randomization and blinding to reduce bias. Use nonlinear regression (GraphPad Prism) to analyze sigmoidal curves, reporting 95% confidence intervals .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

- Methodological Answer : Apply in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., alkyne oxidation). Validate with microsomal assays (human liver microsomes + NADPH), quantifying parent compound depletion via LC-MS/MS. Compare results with analogous compounds (e.g., propargylamine derivatives) to identify structure-metabolism relationships .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate discrepancies in replicate experimental data?

- Methodological Answer : Apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (G*Power) to ensure reproducibility. For non-normal distributions, employ non-parametric tests (Mann-Whitney U) .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Include exact details in SI: reaction vessel type (e.g., Schlenk flask), inert gas purging duration, and stirring rates. Provide raw spectral data (NMR FID files, HPLC chromatograms) in open-access repositories. Use IUPAC nomenclature consistently and avoid ambiguous terms like “dropwise” (specify mL/min instead) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.